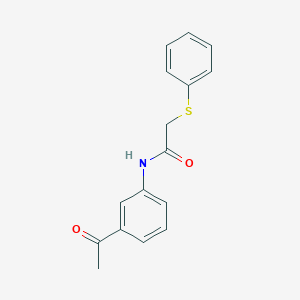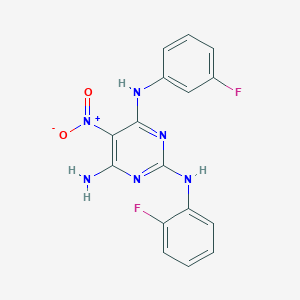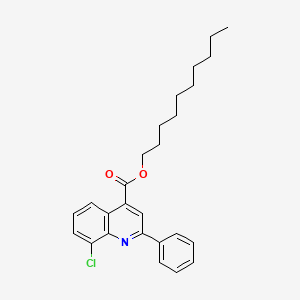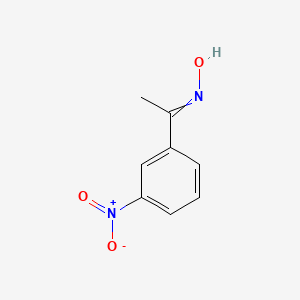![molecular formula C20H23ClN4O4S B12460080 N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide](/img/structure/B12460080.png)
N'-[(1E)-1-(5-chloro-2-hydroxyphenyl)ethylidene]-3-(4-methylpiperazin-1-ylsulfonyl)benzohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Seclidemstat, also known as SP-2577, is a potent and selective inhibitor of lysine-specific demethylase 1 (LSD1). LSD1 is an enzyme that plays a crucial role in the regulation of gene expression by demethylating specific lysine residues on histone proteins. Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma and other solid tumors .
Méthodes De Préparation
Seclidemstat is synthesized through a series of chemical reactions involving the formation of a benzoic acid derivative. The synthetic route typically involves the following steps:
Formation of the benzoic acid derivative: This step involves the reaction of a suitable starting material with reagents such as piperazine and sulfonyl chloride to form the benzoic acid derivative.
Hydrazide formation: The benzoic acid derivative is then reacted with hydrazine to form the corresponding hydrazide.
Condensation reaction: The hydrazide is then subjected to a condensation reaction with a suitable aldehyde or ketone to form the final product, seclidemstat.
Industrial production methods for seclidemstat involve scaling up these synthetic routes under controlled conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Seclidemstat undergoes various chemical reactions, including:
Oxidation: Seclidemstat can undergo oxidation reactions, particularly at the piperazine ring, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the hydrazide moiety, leading to the formation of reduced derivatives.
Substitution: Seclidemstat can undergo substitution reactions, particularly at the aromatic ring, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
Seclidemstat has a wide range of scientific research applications, including:
Cancer treatment: Seclidemstat has shown promise in the treatment of various cancers, including Ewing sarcoma, myelodysplastic syndromes, and chronic myelomonocytic leukemia. .
Epigenetic research: Seclidemstat is used as a tool compound in epigenetic research to study the role of LSD1 in gene regulation and chromatin remodeling.
Mécanisme D'action
Seclidemstat exerts its effects by inhibiting the enzymatic activity of LSD1. LSD1 is responsible for the demethylation of specific lysine residues on histone proteins, which plays a crucial role in the regulation of gene expression. By inhibiting LSD1, seclidemstat prevents the removal of methyl groups from histone proteins, leading to changes in chromatin structure and gene expression. This inhibition results in the reactivation of tumor suppressor genes and the suppression of oncogenes, ultimately leading to the inhibition of cancer cell growth and proliferation .
Comparaison Avec Des Composés Similaires
Seclidemstat is unique among LSD1 inhibitors due to its reversible inhibition and selectivity for LSD1. Other similar compounds include:
Iadademstat (ORY-1001): A covalent LSD1 inhibitor that binds irreversibly to the enzyme.
Bomedemstat (IMG-7289): Another covalent LSD1 inhibitor with potential antineoplastic activity.
Pulrodemstat (CC-90011): A non-covalent LSD1 inhibitor similar to seclidemstat.
Seclidemstat’s reversible inhibition and selectivity make it a promising candidate for further development and clinical use.
Propriétés
Formule moléculaire |
C20H23ClN4O4S |
|---|---|
Poids moléculaire |
450.9 g/mol |
Nom IUPAC |
N-[1-(5-chloro-2-hydroxyphenyl)ethylideneamino]-3-(4-methylpiperazin-1-yl)sulfonylbenzamide |
InChI |
InChI=1S/C20H23ClN4O4S/c1-14(18-13-16(21)6-7-19(18)26)22-23-20(27)15-4-3-5-17(12-15)30(28,29)25-10-8-24(2)9-11-25/h3-7,12-13,26H,8-11H2,1-2H3,(H,23,27) |
Clé InChI |
MVSQDUZRRVBYLA-UHFFFAOYSA-N |
SMILES canonique |
CC(=NNC(=O)C1=CC(=CC=C1)S(=O)(=O)N2CCN(CC2)C)C3=C(C=CC(=C3)Cl)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N~2~-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-chlorophenyl)glycinamide](/img/structure/B12459997.png)
![4-[(E)-(3-methoxyphenyl)diazenyl]naphthalen-1-ol](/img/structure/B12460004.png)
![5-Methylimidazo[1,2-a]pyrazine](/img/structure/B12460011.png)


![N,N'-bis[(E)-(3-methylphenyl)methylidene]-2-nitrobenzene-1,4-diamine](/img/structure/B12460045.png)

![2,4-dichloro-6-[(E)-(dibenzo[b,d]furan-3-ylimino)methyl]phenol](/img/structure/B12460053.png)
![N-[4-(4-methoxyphenoxy)phenyl]-2-(3-methoxypropyl)-1,3-dioxoisoindole-5-carboxamide](/img/structure/B12460057.png)
![2-{[1-(3,4-Dichlorophenyl)-3-methoxy-3-oxopropyl]carbamoyl}cyclohexanecarboxylic acid](/img/structure/B12460062.png)
![2-{[(3-{[(4-Tert-butylphenyl)carbonyl]amino}-4-chlorophenyl)carbonyl]amino}benzoic acid](/img/structure/B12460066.png)
![4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)-N-(4-ethoxyphenyl)benzamide](/img/structure/B12460075.png)


